
3-Acetylamino-2,6-dimethylphenol
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Description
3-Acetylamino-2,6-dimethylphenol, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 3-acetylamino-2,6-dimethylphenol. For instance, derivatives have shown significant growth inhibition in various cancer cell lines. A notable study demonstrated that similar compounds exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types, including ovarian and brain cancers .
Mechanism of Action
The mechanism through which these compounds exert their effects typically involves the modulation of signaling pathways related to cell proliferation and apoptosis. For example, compounds with structural similarities have been observed to induce apoptosis in leukemia cells by activating caspases and down-regulating survival proteins such as Bcl-2 .
Agricultural Science
Pesticide Development
this compound has been investigated for its potential as a pesticide. Its structural characteristics allow it to interact with biological systems in pests, making it a candidate for developing new pest control agents. Research indicates that derivatives can inhibit chitin synthesis in target organisms such as Chilo suppressalis, a common agricultural pest .
Toxicity Studies
Quantitative structure–activity relationship (QSAR) models have been developed to evaluate the toxicity of phenolic compounds, including those similar to this compound. These studies help predict ecological impacts and guide the design of safer agrochemicals .
Material Science
Light Stabilizers
Compounds like this compound are being explored as light stabilizers in polymers. Their ability to absorb UV light and prevent degradation makes them valuable in enhancing the longevity of materials exposed to sunlight. The use of hindered phenols as stabilizers is well documented in various applications ranging from plastics to coatings .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of a structurally similar compound showed that it significantly inhibited the growth of ovarian cancer cells (OVCAR-8) with a PGI of approximately 85%. The study concluded that this compound could serve as a lead for developing new anticancer therapies .
Case Study 2: Pesticidal Activity
In another investigation, the effectiveness of a derivative of this compound was tested against Chilo suppressalis. The results demonstrated a notable reduction in pest populations when treated with formulations containing this compound, indicating its potential utility in agricultural pest management .
Summary Table of Applications
Application Area | Details |
---|---|
Medicinal Chemistry | Anticancer activity with PGIs up to 86.61%; mechanisms involving apoptosis induction |
Agricultural Science | Potential pesticide; inhibits chitin synthesis; QSAR models for toxicity predictions |
Material Science | Used as light stabilizers in polymers; enhances UV resistance |
Q & A
Q. Basic: What are the optimal synthetic routes for 3-Acetylamino-2,6-dimethylphenol, and how can intermediates be validated?
Answer:
The synthesis of this compound can be approached via acetylation of 2,6-dimethylphenol derivatives. For example, Fries rearrangement of acetylated precursors (e.g., 2,6-dimethylphenyl acetate) under acidic or thermal conditions can yield 4-acetyl-2,6-dimethylphenol intermediates, which can then undergo amination . Validation of intermediates requires chromatographic methods (e.g., HPLC) coupled with UV/Vis detection, as demonstrated in studies analyzing similar phenolic derivatives. Calibration curves (r² ≥ 0.999) and detection limits (e.g., 0.009–0.011 mg/L for chlorinated analogs) ensure precision .
Q. Basic: How should researchers characterize the purity and stability of this compound under varying storage conditions?
Answer:
Purity analysis can utilize reverse-phase HPLC with photodiode array detection, referencing retention times and spectral matches to authenticated standards (e.g., 4-chloro-2,6-dimethylphenol as a proxy). Stability studies should assess degradation under light, temperature, and humidity using accelerated aging protocols. For example, IR spectroscopy can detect quinone formation (a common degradation pathway in phenolic compounds), while mass spectrometry identifies breakdown products .
Q. Advanced: How do transition metal catalysts influence the reactivity of this compound in polymerization or oxidation reactions?
Answer:
Transition metals like Fe³⁺ or Al³⁺ on smectite surfaces enhance phenolic polymerization via electron-transfer mechanisms. For 2,6-dimethylphenol analogs, Fe³⁺-smectite increases sorption and promotes quinone dimer formation, confirmed by ESR and HPLC . In oxidation reactions, Ag₂O selectively generates quinones, while phase-transfer catalysts (e.g., in 4-bromo-2,6-dimethylphenol polymerization) improve yield by stabilizing reactive intermediates . Researchers should compare catalytic efficiency (Fe ≫ Al > Ca > Na) and monitor side products via tandem MS .
Q. Advanced: How can researchers resolve contradictions in regioselectivity data during electrophilic substitution reactions of this compound?
Answer:
Regioselectivity conflicts (e.g., para vs. ortho substitution) may arise from competing mechanisms (ipso vs. direct attack). For benzylation of 2,6-xylenol, alumina catalysts favor para-substitution (84% yield) due to steric hindrance at ortho positions . To resolve discrepancies, employ kinetic isotope effects or computational modeling (DFT) to identify transition states. Cross-validate with HPLC retention times and synthetic standards .
Q. Advanced: What methodological strategies mitigate byproduct formation during derivatization of this compound for analytical detection?
Answer:
Byproducts like iodinated or chlorinated analogs form during derivatization with KI or NaOCl. A two-step protocol minimizes interference: (1) Hypochlorite reacts with 2,6-dimethylphenol to form 4-chloro-2,6-dimethylphenol; (2) Chlorine dioxide reacts with KI to yield 4-iodo-2,6-dimethylphenol. Sequential extraction (ethyl acetate) and HPLC separation (C18 column, methanol/water gradient) isolate target analytes .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Use PPE (gloves, goggles, lab coats) to avoid dermal contact, as phenolic compounds can cause irritation. Work under fume hoods to prevent inhalation of vapors. Waste must be neutralized (e.g., ascorbic acid for oxidizing agents) and stored in sealed containers for professional disposal .
Q. Advanced: How can researchers design experiments to differentiate between covalent and non-covalent interactions of this compound with biological macromolecules?
Answer:
Use competitive assays with quinone methide traps (e.g., 2-tert-butyl-4,6-dimethylphenol derivatives) to identify covalent adducts. Non-covalent interactions can be studied via fluorescence quenching or SPR. LC-MS/MS detects protein adducts, while molecular docking predicts binding sites .
Q. Advanced: What analytical workflows address discrepancies between theoretical and observed molecular weights in polymeric derivatives of this compound?
Answer:
Size-exclusion chromatography (SEC-MALS) provides absolute molecular weight measurements, resolving conflicts from MALDI-TOF (matrix effects) or NMR (signal overlap). For oligomers, HPLC with evaporative light scattering detection (ELSD) quantifies di-, tri-, and tetramers, as validated in smectite-catalyzed polymerization studies .
Properties
CAS No. |
28739-71-1 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-(3-hydroxy-2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-6-4-5-9(11-8(3)12)7(2)10(6)13/h4-5,13H,1-3H3,(H,11,12) |
InChI Key |
ODVQLBCSJIDHJL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)NC(=O)C)C)O |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C)C)O |
Key on ui other cas no. |
28739-71-1 |
Synonyms |
2,6-DAAP 2,6-dimethyl-3-(acetylamino)phenol 3-acetylamino-2,6-dimethylphenol |
Origin of Product |
United States |
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